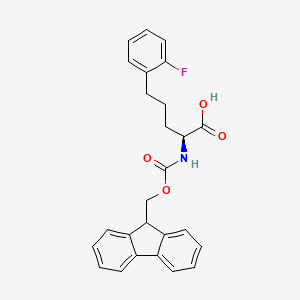

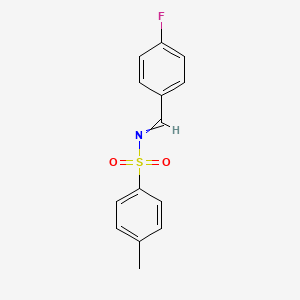

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-Fluorphenyl)pentansäure ist eine komplexe organische Verbindung, die häufig in verschiedenen wissenschaftlichen Forschungsbereichen verwendet wird. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Fluorenylmethoxycarbonyl (Fmoc)-Schutzgruppe und eine Fluorphenylgruppe umfasst. Diese Strukturmerkmale machen sie zu einem wertvollen Molekül in der synthetischen Chemie und pharmazeutischen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-Fluorphenyl)pentansäure umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit dem Schutz der Aminogruppe unter Verwendung der Fmoc-Gruppe. Es folgt die Einführung der Fluorphenylgruppe durch eine Reihe von Reaktionen, darunter nucleophile Substitution und Kupplungsreaktionen. Der letzte Schritt beinhaltet oft die Entschützung, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion dieser Verbindung eine automatisierte Synthese unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken umfassen. Dieses Verfahren ermöglicht eine effiziente und skalierbare Produktion der Verbindung und gewährleistet eine hohe Reinheit und Ausbeute.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-Fluorphenyl)pentansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Fluorphenylgruppe oder andere Teile des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nucleophile und Elektrophile. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-Fluorphenyl)pentansäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere in der Peptidsynthese.

Biologie: Die Verbindung wird bei der Untersuchung von Protein-Interaktionen und Enzymmechanismen eingesetzt.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-Fluorphenyl)pentansäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fmoc-Gruppe ermöglicht den selektiven Schutz und die Entschützung von Aminogruppen, was die Synthese von Peptiden und anderen komplexen Molekülen erleichtert. Die Fluorphenylgruppe kann mit verschiedenen biologischen Zielstrukturen interagieren und die Aktivität und Spezifität der Verbindung beeinflussen.

Wissenschaftliche Forschungsanwendungen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other complex molecules. The fluorophenyl group can interact with various biological targets, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentansäure: Ähnliche Struktur, aber ohne das Fluoratom.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-Fluorphenyl)pentansäure: Ähnliche Struktur, aber mit dem Fluoratom an einer anderen Position.

Einzigartigkeit

Das Vorhandensein der Fluorphenylgruppe in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-Fluorphenyl)pentansäure verleiht ihr einzigartige Eigenschaften, wie z. B. erhöhte Stabilität und spezifische Wechselwirkungen mit biologischen Zielstrukturen. Dies macht sie zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen.

Eigenschaften

Molekularformel |

C26H24FNO4 |

|---|---|

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-fluorophenyl)pentanoic acid |

InChI |

InChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |

InChI-Schlüssel |

QEYUCCGEZPPGKU-DEOSSOPVSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Kanonische SMILES |

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(pyridin-4-ylmethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12509462.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509480.png)

![(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminoethylamino)-4-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-3-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]pyrrolidin-2-yl]methylamino]hexyl]amino]-4-methylpentyl]amino]hexyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12509482.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)

![N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide](/img/structure/B12509504.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)